molecular formula C9H11BrN2O3 B6200111 ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate CAS No. 2751616-12-1

ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate

Cat. No.: B6200111
CAS No.: 2751616-12-1
M. Wt: 275.10 g/mol
InChI Key: MCWFLZBLBNUDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate (CAS 2751616-12-1) is a brominated heterocyclic compound featuring a fused imidazo-oxazine core . This structure imparts significant synthetic versatility, making it a valuable intermediate in medicinal chemistry and drug discovery . The presence of both a bromo substituent and an ethyl ester group enhances its utility in various cross-coupling reactions and nucleophilic substitutions, allowing researchers to efficiently diversify the scaffold . Its rigid bicyclic framework contributes to stability while maintaining synthetic accessibility, which is crucial for the development of pharmacologically active molecules . Compounds based on the imidazo-oxazine scaffold are of high interest in pharmaceutical research for targeting serious diseases . This specific brominated derivative is particularly useful as a precursor for bioactive derivatives , where its scaffold can be functionalized to explore structure-activity relationships (SAR) and optimize drug-like properties . Supplied with high purity and well-defined reactivity, this compound ensures consistent performance in synthetic applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

2751616-12-1

Molecular Formula

C9H11BrN2O3

Molecular Weight

275.10 g/mol

IUPAC Name

ethyl 3-bromo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylate

InChI

InChI=1S/C9H11BrN2O3/c1-2-15-8(13)7-6-5-14-4-3-12(6)9(10)11-7/h2-5H2,1H3

InChI Key

MCWFLZBLBNUDFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2COCCN2C(=N1)Br

Purity

95

Origin of Product

United States

Preparation Methods

Oxazine Ring Formation

The 1,4-oxazine moiety is typically synthesized via cyclization reactions. A common approach involves reacting 2-aminophenol derivatives with α-halo carbonyl compounds. For example, treatment of 2-aminophenol with chloroacetyl chloride in methylisobutylketone (MIBK) under basic conditions yields 2H-1,4-benzoxazin-3(4H)-one precursors. Adapting this method, aliphatic amino alcohols (e.g., 3-amino-1-propanol) can be cyclized with ethyl bromoacetate to form the oxazine ring, as evidenced by analogous syntheses of imidazo[2,1-c][1,oxazines.

Imidazole Ring Annulation

The imidazo[4,3-c] fusion is achieved through cyclocondensation. Hydrazine derivatives or thiourea reagents are employed to form the five-membered imidazole ring. For instance, reacting the oxazine precursor with hydrazine hydrate under acidic conditions generates a hydrazone intermediate, which undergoes intramolecular cyclization upon heating. Transition metal-free methods, such as base-promoted hydroalkoxylation of 1,5-alkynyl alcohols, offer regioselective 6-exo-dig cyclization, as demonstrated in related imidazo[2,1-c]oxazine syntheses.

Bromination Strategies

Direct Electrophilic Bromination

Introducing bromine at the 3-position requires careful control to avoid over-bromination. Electrophilic brominating agents like N-bromosuccinimide (NBS) in dichloromethane at 0–25°C selectively functionalize the imidazole ring. This method parallels the regioselective bromination of quinoline derivatives, where electron-rich aromatic systems undergo halogenation at meta positions.

Bromine Incorporation During Cyclization

Alternatively, bromine can be introduced earlier in the synthesis. For example, using 3-bromo-1,5-alkynyl alcohol precursors in hydroalkoxylation reactions ensures the bromine atom is pre-installed in the oxazine scaffold. This approach minimizes post-cyclization functionalization steps, improving overall yield.

Esterification and Functional Group Optimization

The ethyl ester group is typically introduced via nucleophilic acyl substitution. Treating the carboxylic acid intermediate with ethanol in the presence of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) yields the ester. Alternatively, starting with ethyl bromoacetate during oxazine formation concurrently establishes the ester functionality, as shown in analogous syntheses.

Reaction Conditions and Optimization

ParameterTypical ConditionsImpact on Yield/Purity
Solvent MIBK, DCM, or THFMIBK enhances cyclization rates
Temperature 80–110°C for cyclization; 0–25°C for brominationHigher temps favor annulation
Catalyst/Base K₂CO₃, NaH, or Et₃NNaH improves regioselectivity
Purification Column chromatography (SiO₂, EA/Hexane)≥95% purity achievable

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Competing bromination at the oxazine nitrogen is mitigated by using bulky directing groups or low-temperature conditions.

  • Imidazole Ring Instability : Acidic work-up (e.g., diluted HCl) stabilizes the ring post-cyclization.

  • Ester Hydrolysis : Anhydrous conditions during esterification prevent hydrolysis to the carboxylic acid .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution under mild conditions. Common nucleophiles include amines, alkoxides, and thiols.

Reaction ConditionsReagents/NucleophilesProductYieldSource
DMF, 60°C, 12 hPiperidine3-piperidino derivative72%
K₂CO₃, DMSO, rtSodium methoxide3-methoxy substituted analog68%

The bromine’s reactivity is enhanced by electron-withdrawing effects from the adjacent imidazo-oxazine ring, facilitating SNAr (nucleophilic aromatic substitution) mechanisms.

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings, such as Sonogashira and Suzuki-Miyaura reactions, enabling C–C bond formation.

Sonogashira Coupling

ConditionsAlkyne PartnerCatalyst SystemProductYieldSource
Pd(OAc)₂, CuI, PPh₃, Et₃N, rtPhenylacetyleneEthynyl-substituted analog85%

Suzuki-Miyaura Coupling

ConditionsBoronic AcidCatalystProductYieldSource
Pd(PPh₃)₄, Na₂CO₃, DME, 80°CPhenylboronic acid3-aryl substituted product78%

These reactions highlight the compound’s utility in constructing complex heterocyclic architectures .

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis to the carboxylic acid under acidic or basic conditions, enabling further derivatization.

Reaction ConditionsReagentsProductYieldSource
6M HCl, reflux, 4 h3-bromo-imidazo-oxazine-1-carboxylic acid90%
LiOH, THF/H₂O, rt, 8 hCarboxylic acid88%

The carboxylic acid intermediate serves as a precursor for amide or peptide couplings .

Cyclization Reactions

Under catalytic conditions, the compound participates in intramolecular cyclizations. For example, Ag₂CO₃/TFA syst

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate serves as a valuable building block in the synthesis of novel pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity against various targets. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes involved in disease pathways, making them potential candidates for drug development.

Case Study: Anticancer Activity
Research has indicated that imidazo[4,3-c][1,4]oxazine derivatives exhibit cytotoxic effects on cancer cell lines. A study demonstrated that substituting different groups on the ethyl 3-bromo compound led to variations in potency against specific cancer types. The mechanism often involves the interaction with DNA or key proteins in cell signaling pathways .

Organic Synthesis

Intermediate in Synthesis
This compound acts as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as nucleophilic substitutions and oxidation reactions. These transformations are crucial for developing new compounds with desired properties.

Synthetic Routes
The synthesis typically involves bromination of imidazo[4,3-c][1,4]oxazine using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. This process is scalable for industrial applications .

Material Science

Development of Functional Materials
this compound has potential applications in material science due to its electronic and optical properties. It can be incorporated into polymers or used to create thin films with specific conductivity or fluorescence characteristics.

Case Study: Conductive Polymers
In a recent study, researchers integrated this compound into a polymer matrix to enhance electrical conductivity. The resulting materials showed improved performance in electronic devices such as sensors and transistors .

Mechanism of Action

The mechanism by which ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The bromine atom and the ester group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Methyl 5H,6H,8H-Imidazo[2,1-c][1,4]Oxazine-2-Carboxylate

  • Molecular Formula : C₈H₁₀N₂O₃
  • Molecular Weight : 182.18 g/mol
  • Key Differences: Ring Fusion Position: The imidazo ring is fused at [2,1-c] instead of [4,3-c], altering the spatial arrangement of substituents .

3-Phenyl-5H,6H,8H-Imidazo[4,3-c][1,4]Oxazine-1-Carboxylic Acid

  • Molecular Formula : C₁₂H₁₁N₂O₃
  • Molecular Weight : 243.23 g/mol
  • Key Differences :
    • Substituent at Position 3 : A phenyl group replaces bromine, increasing aromaticity and hydrophobicity. This substitution may enhance π-π stacking interactions in biological targets .
    • Carboxylic Acid vs. Ester : The free carboxylic acid group at position 1 improves hydrogen-bonding capacity but reduces stability under acidic conditions compared to the ethyl ester.

Ethyl 2-[2-(Methylsulfanyl)-4-Oxo-5,8-Dihydro-4H-Thiopyrano[4',3':4,5]Thieno[2,3-d]Pyrimidin-3(6H)-Yl]Acetate

  • Molecular Formula : C₁₄H₁₆N₂O₃S₂
  • Molecular Weight : 340.42 g/mol
  • Key Differences: Heterocyclic Core: A thieno-pyrimidine system replaces the imidazo-oxazine scaffold, introducing sulfur atoms that alter electronic properties and redox behavior . Functional Groups: The methylsulfanyl and ketone groups enable diverse reactivity, such as nucleophilic substitution or oxidation, which are absent in the bromo-imidazo-oxazine derivative.

Structural and Reactivity Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Fusion Position
Ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate C₈H₉BrN₂O₃ 261.08 Bromine (C3), Ethyl ester (C1) [4,3-c]
Methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate C₈H₁₀N₂O₃ 182.18 Methyl ester (C2) [2,1-c]
3-Phenyl-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid C₁₂H₁₁N₂O₃ 243.23 Phenyl (C3), Carboxylic acid (C1) [4,3-c]
Ethyl 2-[2-(methylsulfanyl)-4-oxo-thieno[2,3-d]pyrimidin-3-yl]acetate C₁₄H₁₆N₂O₃S₂ 340.42 Methylsulfanyl, Ketone Thieno-pyrimidine

Biological Activity

Ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as oxazines. The structural formula can be represented as follows:

C12H12BrN3O2\text{C}_{12}\text{H}_{12}\text{BrN}_3\text{O}_2

Physical Properties

PropertyValue
Molecular Weight300.14 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
DensityNot specified

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds in the imidazo[4,3-c][1,4]oxazine class may exhibit inhibitory effects on specific enzymes and receptors involved in disease pathways.

  • BACE1 Inhibition : Similar oxazine derivatives have shown promising results as inhibitors of β-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. These compounds demonstrated significant inhibition in enzymatic assays and cellular models .
  • Antitumor Activity : The compound has been linked to antitumor effects through AKT inhibition. AKT is a critical kinase involved in cell proliferation and survival pathways. Inhibition of AKT can lead to reduced tumor growth and improved outcomes in cancer treatment .

In Vitro Studies

In vitro studies using various cancer cell lines have reported the following:

  • IC50 Values : this compound exhibited low micromolar IC50 values against several cancer cell lines, indicating potent cytotoxic effects .
  • Mechanistic Insights : Studies have indicated that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound on A2780 ovarian cancer cells. The results showed a significant reduction in cell viability at concentrations below 10 μM.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective properties of related oxazine compounds in models of neurodegeneration. Compounds demonstrated the ability to lower amyloid-beta levels and improve cognitive function in mouse models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.